molecular formula C17H17N9O B6534270 N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1070862-35-9

N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534270
CAS No.: 1070862-35-9
M. Wt: 363.4 g/mol
InChI Key: CFQLSSQWKYAMSV-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 2-cyanophenylcarboxamide substituent. The 2-cyanophenyl group may influence electronic properties and binding interactions, making this compound a candidate for therapeutic or diagnostic applications .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9O/c1-24-15-14(22-23-24)16(20-11-19-15)25-6-8-26(9-7-25)17(27)21-13-5-3-2-4-12(13)10-18/h2-5,11H,6-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQLSSQWKYAMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C#N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs with other fused heterocycles:

  • Compound 28 () : Contains a benzo[b][1,4]oxazin-3(4H)-one core. This oxygen-rich heterocycle may reduce metabolic stability compared to nitrogen-dense triazolo-pyrimidine systems .

Piperazine-Linked Carboxamide Derivatives

  • Compound 29a (): Incorporates a pyridin-3-ylacetamide substituent instead of 2-cyanophenyl. The pyridine ring enhances π-π stacking but may reduce hydrophobicity compared to the cyanophenyl group .
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Substitutes the triazolo-pyrimidine core with a benzoxazinone system.

Pharmacological Relevance

  • Phosphodiesterase Inhibitors () : Compounds like 5-[2-ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one share a piperazine-sulfonyl group but target PDE enzymes via a pyrazolo-pyrimidine core. The triazolo-pyrimidine system in the target compound may offer distinct selectivity profiles .

Key Research Findings

Synthetic Accessibility : The target compound’s triazolo-pyrimidine core can be synthesized via heterocyclization of hydrazine derivatives, analogous to methods in . However, pyrazolo-pyrimidines () require milder conditions due to lower ring strain .

Electronic Properties: The electron-withdrawing cyano group in the target compound may enhance electrophilic reactivity compared to pyridine or benzoxazinone substituents .

Bioactivity Potential: Piperazine-carboxamide derivatives in show moderate kinase inhibition, suggesting the target compound may share similar mechanisms .

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